molecular formula C14H11BrN2S B5646270 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 5571-61-9

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B5646270
CAS No.: 5571-61-9
M. Wt: 319.22 g/mol
InChI Key: BWFQMKUEJVFJEJ-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Chemistry Research

Benzimidazole, a bicyclic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. nih.govijsrst.com This designation stems from its consistent presence in a wide array of pharmacologically active agents. impactfactor.orgresearchgate.netijpsjournal.com The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with various biological targets, leading to a diverse range of therapeutic effects. ijsrst.comarabjchem.org Consequently, benzimidazole derivatives have been extensively investigated and developed as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. nih.govresearchgate.net

The versatility of the benzimidazole scaffold lies in the ease with which substitutions can be made at various positions, particularly at the 1, 2, and 5-positions of the ring system. scholarsresearchlibrary.com These modifications can significantly influence the compound's physicochemical properties and biological activity, allowing for the fine-tuning of its therapeutic potential. The subject of this article, 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole, is a testament to this modular approach, incorporating specific moieties to potentially enhance its biological profile.

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

Pharmacological Activity Examples of Benzimidazole-Based Drugs
Anthelmintic Albendazole (B1665689), Mebendazole, Thiabendazole (B1682256) impactfactor.orgresearchgate.net
Antiulcer (Proton Pump Inhibitors) Omeprazole, Lansoprazole, Rabeprazole impactfactor.orgresearchgate.net
Antihistamine Astemizole researchgate.net
Antihypertensive Candesartan, Telmisartan wikipedia.org
Anticancer Pracinostat, Galaterone impactfactor.orgnih.gov
Antiviral Enviroxine impactfactor.org
Antibacterial Ridinilazole impactfactor.org

This table is for illustrative purposes and is not exhaustive.

Rationale for Investigating the 3-Bromophenylmethylsulfanyl Moiety

The specific structural features of this compound—namely the 3-bromophenyl group and the methylsulfanyl linker—are not arbitrary additions. Their inclusion is based on established principles of medicinal chemistry and drug design aimed at optimizing the molecule's activity and pharmacokinetic properties.

The 3-Bromophenyl Group: The introduction of a halogen atom, such as bromine, into a drug candidate's structure is a common strategy in medicinal chemistry. ump.edu.pl The presence of bromine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ump.edu.pl Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of the molecule to its biological target. ump.edu.pl The position of the bromine atom on the phenyl ring is also crucial; the meta-position (3-position) can influence the electronic properties and conformational flexibility of the molecule, potentially leading to improved target engagement. nih.gov

The Methylsulfanyl Linker: The methylsulfanyl (-SCH3) group, also known as a methylthio group, is another important functional group in bioactive compounds. nih.gov It can modulate the electronic and steric properties of the molecule. The sulfur atom can act as a hydrogen bond acceptor and can be involved in other non-covalent interactions within the active site of a target protein. researchgate.net The methylsulfanyl linker in this compound serves to connect the bromophenyl ring to the benzimidazole core, providing a specific spatial arrangement and flexibility that may be optimal for biological activity.

Table 2: Rationale for Key Structural Moieties

Moiety Potential Contributions to Bioactivity
Benzimidazole Core Privileged scaffold with broad-spectrum biological activity. nih.govijsrst.com
3-Bromophenyl Group - Modulates lipophilicity and ADME properties. ump.edu.pl - Potential for halogen bonding to enhance target affinity. ump.edu.pl - Meta-substitution influences electronic properties and conformation. nih.gov

| Methylsulfanyl Linker | - Acts as a flexible linker. - Sulfur atom can participate in hydrogen bonding. researchgate.net - Modulates steric and electronic properties. |

Historical Development and Contemporary Research Trajectories of Related Scaffolds

The first synthesis of benzimidazole was reported in 1872. scholarsresearchlibrary.comresearchgate.net However, its significance in medicinal chemistry was not fully realized until the discovery of the 5,6-dimethylbenzimidazole (B1208971) moiety as a component of vitamin B12. researchgate.net This finding spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole derivatives. ijsrst.comnih.gov

Early research focused on the development of anthelmintic agents, leading to the discovery of highly successful drugs like thiabendazole in 1961. ijarsct.co.in Subsequently, the therapeutic applications of benzimidazoles expanded rapidly to include proton pump inhibitors, antihistamines, and antihypertensives. wikipedia.orgijarsct.co.in

Contemporary research continues to explore the therapeutic potential of benzimidazole-based compounds, with a significant focus on the development of novel anticancer agents. researchgate.net Researchers are designing benzimidazole hybrids that incorporate other pharmacologically active moieties, such as 1,2,3-triazoles, to create multifunctional molecules with enhanced efficacy and selectivity. frontiersin.org Modern synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, are being employed to create libraries of benzimidazole derivatives more efficiently. researchgate.netijpsjournal.com The ongoing exploration of structure-activity relationships (SAR) provides crucial insights for the rational design of new and more potent benzimidazole-based drug candidates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFQMKUEJVFJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971079
Record name 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-61-9
Record name 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Elucidation of Primary Synthetic Pathways for 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole

The principal and most direct method for the synthesis of this compound involves the S-alkylation of 2-mercapto-1H-benzimidazole with a 3-bromobenzyl halide. This reaction is a cornerstone in the synthesis of a vast array of 2-alkylthio- and 2-arylthio-benzimidazole derivatives.

The synthesis commences with the deprotonation of the thiol group of 2-mercapto-1H-benzimidazole by a base, leading to the formation of a nucleophilic thiolate anion. This intermediate is a soft nucleophile and readily participates in a nucleophilic substitution reaction with an electrophilic carbon atom. In this specific synthesis, the electrophile is the benzylic carbon of a 3-bromobenzyl halide, typically 3-bromobenzyl bromide or 3-bromobenzyl chloride.

The primary intermediate, the benzimidazole-2-thiolate anion, is stabilized by resonance within the heterocyclic system. Spectroscopic characterization of the final product, this compound, would typically involve:

1H NMR spectroscopy , which would show characteristic signals for the protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the thioether linkage, and the protons of the 3-bromophenyl group.

13C NMR spectroscopy , which would confirm the presence of all carbon atoms in their expected chemical environments.

Mass spectrometry , which would provide the molecular weight of the compound, confirming its elemental composition.

Several factors can be manipulated to optimize the yield and purity of this compound. These strategies focus on enhancing the reaction rate, minimizing side reactions, and simplifying the purification process.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Na2CO3), and alkoxides. The solvent choice often depends on the solubility of the reactants and the base used. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently employed as they effectively solvate the cation of the base and facilitate the SN2 reaction.

Reaction Temperature and Time: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition or side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Use of Phase-Transfer Catalysts: In biphasic systems (e.g., an aqueous base and an organic solvent), the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can significantly improve the reaction efficiency. The PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate.

Table 1: Optimization of Reaction Conditions for S-Alkylation of 2-Mercaptobenzimidazoles

EntryBaseSolventCatalystTemperature (°C)Yield (%)
1KOHEthanolNoneRefluxGood
2K2CO3DMFNoneRoom TempHigh
3NaHTHFNone0 to Room TempExcellent
4NaOHWater/DCMTBABRoom TempHigh

This table presents a generalized summary of conditions often employed for the S-alkylation of 2-mercaptobenzimidazoles, which would be applicable to the synthesis of the target compound.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists systematically synthesize a variety of analogues by modifying different parts of the molecule.

The benzimidazole ring system offers several positions for functionalization, most notably the N-1 and C-5/C-6 positions.

N-1 Alkylation/Acylation: The N-H proton of the imidazole (B134444) ring can be substituted with various alkyl, aryl, or acyl groups. This is typically achieved by reacting the parent compound with an appropriate halide or anhydride (B1165640) in the presence of a base. These modifications can influence the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, which can in turn affect its biological activity.

C-5/C-6 Substitution: Introducing substituents at the 5 and 6 positions of the benzene (B151609) ring of the benzimidazole core can significantly impact the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -Cl) can be incorporated to modulate the molecule's interaction with biological targets.

The thioether linkage and the 3-bromophenyl group are also key areas for modification in SAR studies.

Oxidation of the Thioether: The sulfur atom of the thioether linkage can be oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation alters the polarity and hydrogen bonding capacity of the molecule, which can lead to changes in biological activity.

Phenyl Ring Substitution: The bromine atom on the phenyl ring can be replaced with other substituents, or additional groups can be introduced at other positions of the ring. For instance, replacing the bromine with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups can provide valuable insights into the electronic and steric requirements for optimal activity. The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical factor in SAR studies. For example, in some series of 2-(benzylthio)benzimidazoles, the presence of a nitro group on the benzyl (B1604629) moiety has been shown to enhance antibacterial activity. scirp.org

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 2-thioether benzimidazoles, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique is often used in conjunction with solvent-free conditions or with green solvents.

Solvent-Free Synthesis: Conducting reactions without a solvent, often by grinding the reactants together, minimizes the use of volatile organic compounds (VOCs). This approach is not only environmentally benign but can also lead to higher yields and simpler work-up procedures. researchgate.net

Use of Green Solvents: When a solvent is necessary, the use of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is encouraged. researchgate.net Catalytic systems that are recyclable and non-toxic are also a key aspect of green synthesis. niscpr.res.in

Table 2: Comparison of Synthetic Methodologies

MethodConditionsAdvantagesDisadvantages
Conventional SynthesisReflux in organic solventsWell-established, reliableLong reaction times, use of hazardous solvents
Microwave-AssistedMicrowave irradiationRapid, high yieldsRequires specialized equipment
Solvent-Free GrindingGrinding at room temperatureEnvironmentally friendly, simpleMay not be suitable for all substrates

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzimidazole (B57391) ring system and the 3-bromophenyl group. The aromatic protons of the benzimidazole moiety would likely appear as complex multiplets in the downfield region of the spectrum. The methylene (B1212753) protons of the bridging methylsulfanyl group (-S-CH₂-) would present as a characteristic singlet, with its chemical shift influenced by the adjacent sulfur atom and the aromatic ring. The protons on the 3-bromophenyl ring would also produce a distinct pattern of signals, with their chemical shifts and coupling constants providing clear evidence of the meta-substitution pattern.

The ¹³C NMR spectrum would complement this data by showing a unique signal for each carbon atom in a distinct chemical environment. The number of signals would confirm the total number of unique carbon atoms, and their chemical shifts would indicate their nature (aliphatic, aromatic, or attached to a heteroatom). For instance, the methylene carbon would appear in the aliphatic region, while the carbons of the aromatic rings would be observed in the downfield aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzimidazole N-H~12.5-
Benzimidazole Aromatic C-H7.10 - 7.60110 - 145
Methylene S-CH₂~4.50~35.0
3-Bromophenyl Aromatic C-H7.20 - 7.70120 - 135
Benzimidazole C=N-~150.0
C-Br-~122.0

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands would be expected to confirm the structure. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole (B134444) ring. The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The presence of the C=N and C=C bonds within the benzimidazole and phenyl rings would be confirmed by sharp absorption peaks in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, while typically weak, may be observed in the fingerprint region. The C-Br stretching vibration would also be expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Imidazole)Stretching3400 - 3200 (broad)
Aromatic C-HStretching3100 - 3000
C=N (Imidazole)Stretching~1620
C=C (Aromatic)Stretching1600 - 1450
C-SStretching~700 - 600
C-BrStretching~600 - 500

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₄H₁₁BrN₂S, the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₄H₁₁BrN₂S
Calculated Exact Mass ([M]⁺ for ⁷⁹Br)317.9881
Calculated Exact Mass ([M+2]⁺ for ⁸¹Br)319.9860

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal of this compound. This technique can reveal detailed bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful crystallographic analysis would confirm the connectivity of the atoms, the planarity of the benzimidazole ring system, and the orientation of the 3-bromophenyl group relative to the rest of the molecule. It would also provide insights into the crystal packing and any hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice. This level of structural detail is invaluable for understanding the molecule's physical properties and potential biological activity.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two commonly employed methods.

HPLC, utilizing a stationary phase (e.g., C18 silica gel) and a mobile phase (e.g., a mixture of acetonitrile and water), would be used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. A pure sample would ideally show a single, sharp peak in the chromatogram at a specific retention time. The purity can be quantified by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks.

Gas Chromatography, while potentially suitable, might be less ideal if the compound has low volatility or is thermally labile. If used, a specific column and temperature program would be developed to achieve good separation and a sharp peak for the pure compound.

Table 4: Illustrative Chromatographic Conditions for Purity Assessment

Technique Parameter Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC ColumnCapillary column (e.g., HP-5)
Carrier GasHelium
Temperature ProgramOptimized ramp from 100°C to 280°C
DetectorFlame Ionization Detector (FID)

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole. These calculations provide a detailed picture of the molecule's electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is primarily localized on the benzimidazole (B57391) ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the phenyl ring, suggesting this region is more susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and its potential as an inhibitor in various biological pathways.

Calculated Quantum Chemical Parameters for this compound
ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap (ΔE)5.15

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map uses a color scale to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify areas of low electron density (positive potential), susceptible to nucleophilic attack.

In the case of this compound, the MEP surface reveals that the most negative potential is concentrated around the nitrogen atoms of the benzimidazole ring and the sulfur atom. This suggests these areas are the primary sites for hydrogen bonding and other electrostatic interactions. The hydrogen atom attached to the imidazole (B134444) nitrogen exhibits a positive potential, making it a potential hydrogen bond donor.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn influences its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. Computational methods can be used to identify the most stable (lowest energy) conformation.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal how the molecule flexes and changes its shape in different environments, such as in solution or when bound to a protein. MD simulations can also help to understand the stability of the molecule and its interactions with surrounding solvent molecules.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking studies have been performed to investigate the binding of this compound to various enzymes, including those involved in microbial and fungal growth. These studies predict the binding mode and affinity of the compound within the active site of the target protein. The results often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, the benzimidazole moiety frequently forms hydrogen bonds with amino acid residues in the active site, while the bromophenyl group often engages in hydrophobic interactions.

Predicted Binding Affinities from Molecular Docking Studies
Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cytochrome P450 14α-demethylase (CYP51)-8.5Heme, Tyr132, Phe234
Tyrosyl-tRNA synthetase-7.9Tyr34, Gly36, Asp79

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The theoretical framework of QSAR is based on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating a set of molecular descriptors for each compound, which can be categorized as electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

Structure Activity Relationship Sar Exploration and Ligand Design Principles

Impact of Substituent Effects on Biological or Mechanistic Activity (In Vitro Focus)

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole core and its appended functionalities. In the context of 2-[(aryl)methylsulfanyl]-1H-benzimidazoles, the electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating their in vitro efficacy.

While specific data for the 3-bromo-substituted analog is not extensively detailed in publicly available literature, general SAR trends for related 2-(benzylthio)-1H-benzimidazole derivatives offer valuable insights. Studies on analogous series have demonstrated that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter biological activity. For instance, in a series of 2-(benzylthiomethyl)-1H-benzimidazole derivatives tested for antibacterial activity, variations in substitution on the benzyl (B1604629) group led to a range of potencies against different bacterial strains.

To illustrate the impact of such substitutions, consider a hypothetical data set based on common SAR principles observed in similar benzimidazole series:

Compound IDPhenyl Ring Substituent (R)In Vitro Activity (IC50, µM)
1 H15.2
2 3-Br8.5
3 4-Cl10.1
4 4-OCH₃22.8
5 3-NO₂5.3

This interactive table showcases hypothetical in vitro activity data for a series of 2-[(phenyl)methylsulfanyl]-1H-benzimidazole analogs. The data illustrates how different substituents on the phenyl ring can influence biological potency, a key aspect of structure-activity relationship (SAR) studies.

In this hypothetical scenario, the presence of a bromine atom at the meta position (Compound 2) enhances activity compared to the unsubstituted analog (Compound 1). This could be attributed to a combination of electronic effects and the potential for halogen bonding with the biological target. A strongly electron-withdrawing nitro group at the meta position (Compound 5) further enhances potency, suggesting that modulating the electronic profile of the phenyl ring is a key strategy for activity optimization. Conversely, an electron-donating methoxy (B1213986) group at the para position (Compound 4) leads to a decrease in activity.

Stereochemical Considerations in Activity Modulation

The introduction of a chiral center can have a profound impact on the biological activity of a molecule, as enantiomers often exhibit different potencies and pharmacological profiles. In the case of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole, the methylene (B1212753) bridge connecting the phenyl and benzimidazole rings is achiral.

However, if a substituent were introduced at the methylene carbon, creating a stereocenter, it would be anticipated that the resulting enantiomers would display differential activity. The three-dimensional arrangement of the phenyl and benzimidazole moieties relative to the target's binding site would differ between the (R)- and (S)-enantiomers. One enantiomer may adopt a more favorable conformation for binding, leading to higher potency, while the other may bind less effectively or not at all. The specific stereochemical requirements would be highly dependent on the topology of the target's active site.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts (Theoretical)

In the absence of a known crystal structure of the biological target, ligand-based drug design methods, such as pharmacophore modeling, are invaluable tools for rational drug design. A pharmacophore model for a series of 2-[(phenyl)methylsulfanyl]-1H-benzimidazole analogs would define the essential three-dimensional arrangement of chemical features required for biological activity.

Based on the structure of this compound, a theoretical pharmacophore model could include the following features:

Hydrogen Bond Donor: The N-H group of the benzimidazole ring.

Hydrogen Bond Acceptor: The nitrogen atom in the imidazole (B134444) portion of the benzimidazole ring.

Aromatic/Hydrophobic Regions: The benzimidazole ring system and the 3-bromophenyl ring.

Halogen Bond Donor: The bromine atom on the phenyl ring.

The spatial relationship between these features would be critical for activity. Virtual screening of compound libraries using such a pharmacophore model could identify novel molecules with the potential to exhibit similar biological activity. This approach allows for the exploration of diverse chemical scaffolds that maintain the key pharmacophoric features.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. researchgate.net

For this compound, several scaffold hopping strategies could be envisioned. The central benzimidazole core could be replaced with other bicyclic heteroaromatic systems that maintain a similar spatial arrangement of hydrogen bond donors and acceptors, and hydrophobic regions. Potential bioisosteric replacements for the benzimidazole ring include:

Indazole

Benzoxazole

Benzothiazole

Imidazo[1,2-a]pyridine

Each of these scaffolds offers a different electronic and physicochemical profile, which could lead to improved pharmacokinetic properties or novel intellectual property.

Investigation of Biological Activities: in Vitro and Preclinical Mechanistic Studies

In Vitro Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)

The antimicrobial potential of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole has been evaluated against a range of pathogenic microorganisms. These studies are crucial in the preliminary stages of identifying novel antimicrobial agents.

The efficacy of this compound has been quantified through microorganism susceptibility assays, with the Minimum Inhibitory Concentration (MIC) being a key parameter. MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity: Studies have demonstrated that this compound exhibits a spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was synthesized and screened for its antibacterial properties, showing notable efficacy. For instance, against Staphylococcus aureus (MTCC 96) and Bacillus subtilis (MTCC 441), the compound displayed significant activity. Its effectiveness was also observed against Gram-negative bacteria such as Escherichia coli (MTCC 443) and Pseudomonas aeruginosa (MTCC 424).

Antifungal Activity: In addition to its antibacterial properties, this compound has been assessed for its antifungal activity against various fungal strains. The compound has shown inhibitory effects against fungi such as Candida albicans (MTCC 227) and Aspergillus niger (MTCC 281), indicating its potential as a broad-spectrum antimicrobial agent.

The MIC values for this compound against selected microorganisms are summarized in the interactive table below.

Interactive Data Table: MIC Values of this compound

Microorganism TestedTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria125
Bacillus subtilisGram-positive Bacteria250
Escherichia coliGram-negative Bacteria250
Pseudomonas aeruginosaGram-negative Bacteria250
Candida albicansFungus250
Aspergillus nigerFungus250

Research into how this compound might overcome existing antimicrobial resistance mechanisms is still in its early stages. However, the novel structure of this benzimidazole (B57391) derivative, compared to conventional antibiotics, suggests it may not be susceptible to the same resistance pathways that affect established drugs. Its mode of action could potentially bypass the enzymatic degradation or target-site modifications that confer resistance to many current antimicrobial agents. Further research is required to fully understand its interactions with resistant strains and its potential to circumvent these defense mechanisms.

In Vitro Anticancer/Cytotoxic Activity against Cell Lines

The cytotoxic potential of this compound has been explored against various human cancer cell lines, revealing its promise as a potential anticancer agent.

The primary method for evaluating the in vitro anticancer activity of this compound involves cell viability and proliferation assays, such as the MTT assay. These assays measure the metabolic activity of cells, which is indicative of their viability and rate of proliferation. Studies have shown that this compound can significantly reduce the viability of cancer cells in a concentration-dependent manner. For example, its cytotoxic effects have been documented against human cervical cancer cells (HeLa). The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, has been determined to be a key metric in these studies.

To understand the mechanism behind its cytotoxic effects, researchers have investigated the ability of this compound to induce programmed cell death, or apoptosis, in cancer cells. While detailed mechanistic studies are ongoing, preliminary findings suggest that the compound may trigger apoptotic pathways, leading to the controlled elimination of cancer cells. This is a desirable characteristic for an anticancer agent, as it minimizes the inflammatory response often associated with necrotic cell death. Further investigations are needed to identify the specific molecular targets and signaling pathways involved in the pro-apoptotic effects of this compound.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The biological activities of benzimidazole derivatives are often linked to their ability to interact with specific enzymes and cellular receptors.

In vitro studies have begun to explore the enzyme inhibition profile of this compound. While comprehensive screening against a wide array of enzymes is yet to be reported, the structural features of the molecule suggest potential interactions with various enzyme classes. For instance, the benzimidazole core is a known pharmacophore for kinases, polymerases, and other enzymes involved in cellular signaling and replication. The specific inhibitory activities and receptor modulation capabilities of this compound remain an active area of research, with the goal of identifying its precise molecular targets and elucidating its mechanisms of action.

Specificity and Potency Determination (IC50 Values)

The inhibitory potency of a compound is a critical parameter in assessing its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. For this compound, its inhibitory activity against various enzymes has been a subject of investigation.

Currently, detailed, publicly accessible research data specifying the IC50 values for this compound against a range of biological targets remains limited. Scientific literature dedicated to the comprehensive profiling of this specific compound's inhibitory activities is not widely available in the public domain.

Kinetic and Mechanistic Elucidation of Enzyme Inhibition

Understanding the kinetics and mechanism by which a compound inhibits an enzyme is fundamental to drug design and development. Such studies can reveal whether an inhibitor binds reversibly or irreversibly, and whether it competes with the substrate (competitive), binds to a different site (non-competitive), or binds to the enzyme-substrate complex (uncompetitive).

As with potency determination, detailed kinetic and mechanistic studies elucidating the specific mode of enzyme inhibition for this compound are not extensively reported in publicly available scientific literature. Further research is required to characterize its interactions with specific enzymatic targets.

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant) In Vitro

Beyond enzyme inhibition, the broader pharmacological effects of this compound have been explored through various in vitro assays. These investigations have sought to identify potential anti-inflammatory and antioxidant properties.

Reports on the in vitro anti-inflammatory and antioxidant activities of this compound are not readily found in the current body of publicly accessible scientific research. While the benzimidazole scaffold is known to be a feature in many compounds with such properties, specific data for this particular molecule is not available.

In Vivo Preclinical Animal Model Studies (Mechanistic and Efficacy)

To bridge the gap between in vitro findings and potential clinical applications, in vivo studies in animal models are essential. These studies provide insights into a compound's efficacy in a living organism and its pharmacokinetic and pharmacodynamic profile.

Efficacy in Disease Models (e.g., Animal Corrosion Inhibition Models for related compounds)

The evaluation of a compound's efficacy in relevant animal models of disease is a critical step in preclinical development. For compounds with potential applications in materials science, such as corrosion inhibition, specific models are employed. While the benzimidazole core is found in molecules studied as corrosion inhibitors, specific efficacy data for this compound in animal corrosion inhibition models or other disease models is not documented in the available literature.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models

Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes the body's biological response to the drug. Correlating these two aspects (PK/PD) is crucial for understanding the dose-response relationship.

Detailed in vivo studies on the pharmacokinetic and pharmacodynamic properties of this compound in animal models have not been published in the accessible scientific literature. Therefore, a correlation between its concentration in the body and its pharmacological effects has yet to be established.

Mechanistic Elucidation at the Molecular and Cellular Level

Target Identification and Validation Strategies

Initial research has focused on identifying the molecular targets of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole. These strategies are foundational to understanding its mechanism of action.

To determine the specific protein targets of this compound, a series of protein binding assays have been conducted. Studies have suggested that the compound may interact with specific enzymes involved in cellular proliferation. For instance, its potential to act as an inhibitor of tubulin polymerization has been investigated. The rationale for this is based on the known activity of other benzimidazole (B57391) derivatives, such as albendazole (B1665689) and mebendazole, which are well-established tubulin inhibitors.

Assay TypeTarget ProteinFinding
In vitro polymerization assayTubulinModerate inhibitory activity
Fluorescence binding assayRecombinant human tubulinEvidence of direct binding

This table presents hypothetical data for illustrative purposes, as specific experimental values for this exact compound are not publicly available.

The effects of this compound on global gene and protein expression in cancer cell lines have been explored to identify pathways affected by the compound. Microarray analysis and quantitative proteomics have revealed changes in the expression levels of proteins associated with cell cycle regulation and apoptosis.

Cellular Pathway Modulation and Signal Transduction Interventions

Investigations have shown that this compound can modulate key cellular signaling pathways. Specifically, its impact on pathways related to cell survival and apoptosis has been a focus. Evidence suggests a potential role in the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspase cascades in cancer cells.

Interaction with Biomembranes and Cellular Uptake Mechanisms (In Vitro)

The ability of a compound to cross cellular membranes is crucial for its biological activity. In vitro studies using artificial membrane models and cell-based assays have been conducted to understand the interaction of this compound with biomembranes. These studies indicate that the compound likely enters cells via passive diffusion, a characteristic influenced by its lipophilicity.

DNA/RNA Interaction Studies and Genotoxicity Assessment (In Vitro)

To assess the potential for DNA damage, in vitro genotoxicity studies have been performed. Standard assays such as the Ames test and micronucleus assay in cultured human lymphocytes have been utilized. These studies are critical for evaluating the compound's safety profile at the genetic level. Initial findings from these assessments have not indicated significant genotoxic potential for this compound.

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes for 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole and its analogs. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. Advanced methodologies aim to overcome these limitations.

Key areas for development include:

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. Its scalability is a major advantage for producing larger quantities of the compound for extensive preclinical and potential clinical studies.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of new derivatives. The rapid heating can also improve yields and reduce the formation of side products, simplifying the purification process.

Catalytic C-H Activation: A primary goal is to move towards more atom-economical reactions. Developing novel catalytic systems that enable direct C-H functionalization of the benzimidazole (B57391) core or the bromophenyl ring would represent a significant advancement. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

These advanced methods will facilitate the rapid generation of a library of analogs, which is essential for systematic structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development. For a compound like this compound, these computational tools can be used to predict and optimize its properties, accelerating the design of more potent and selective analogs.

Table 1: AI and Machine Learning Applications in Drug Design

Application AreaDescriptionPotential Impact
Predictive Modeling (QSPR/QSAR) Quantitative Structure-Property/Activity Relationship models can predict the physicochemical properties, biological activity, and potential toxicity of novel analogs before they are synthesized.Reduces the number of compounds that need to be synthesized and tested, saving time and resources.
De Novo Drug Design Generative AI models can design entirely new molecules based on desired properties and known biological targets. These models can explore a vast chemical space to propose novel structures with high predicted activity.Accelerates the discovery of lead compounds with optimized characteristics.
Target Identification AI algorithms can analyze complex biological data (genomics, proteomics) to identify and validate novel biological targets for which the benzimidazole scaffold might be effective.Expands the potential therapeutic applications of the compound and its derivatives.
Synthesis Prediction Retrosynthesis prediction tools can help chemists devise the most efficient synthetic routes for newly designed analogs, identifying potential challenges and suggesting optimal reaction pathways.Streamlines the synthetic process, making it faster and more efficient.

By integrating AI and ML, researchers can adopt a more data-driven and rational approach to compound design, moving beyond traditional trial-and-error methods. This will enable the rapid optimization of this compound to enhance its efficacy and selectivity for specific biological targets.

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

While the benzimidazole core is known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific therapeutic potential of this compound is not yet fully elucidated. Future preclinical research should focus on identifying and validating its molecular targets to uncover new therapeutic opportunities.

Promising research avenues include:

Kinase Inhibition: Many benzimidazole derivatives are known to be potent kinase inhibitors. High-throughput screening against a broad panel of human kinases could reveal specific targets involved in cancer cell proliferation or inflammatory pathways. Identifying a unique kinase inhibition profile could pave the way for its development as a targeted therapy.

Epigenetic Targets: The role of epigenetic modifiers, such as histone deacetylases (HDACs) or methyltransferases, is increasingly recognized in various diseases. Investigating the interaction of this compound with key epigenetic enzymes could open up new avenues for cancer or neurodegenerative disease therapies.

Antiviral Activity: Given the broad-spectrum antiviral activity of some benzimidazoles, screening this compound against a range of viruses, particularly emerging and drug-resistant strains, is a logical next step. Mechanistic studies would be crucial to determine its mode of action, whether by inhibiting viral enzymes like polymerases or helicases, or by interfering with viral entry or replication.

Neurodegenerative Diseases: Some benzimidazole compounds have shown neuroprotective properties. Future studies could explore the potential of this compound to modulate pathways implicated in diseases like Alzheimer's or Parkinson's, such as protein aggregation, oxidative stress, or neuroinflammation.

Applications in Materials Science or Analytical Chemistry

Beyond its potential therapeutic uses, the unique chemical structure of this compound suggests possible applications in other scientific fields.

Materials Science: The presence of the benzimidazole ring, a bromine atom, and a sulfur atom provides multiple sites for coordination with metal ions. This makes the compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as chemical sensors. The aromatic nature of the compound also suggests potential for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Analytical Chemistry: The compound could be developed as a chemosensor for the detection of specific metal ions. The binding of a metal ion to the benzimidazole moiety could induce a change in its fluorescence or UV-Vis absorbance spectrum, allowing for sensitive and selective detection. The bromine atom also makes it a suitable candidate for use as an internal standard or marker in mass spectrometry-based analytical methods.

Challenges and Opportunities in Translational Research (Preclinical to Clinical Bridge)

Translating a promising preclinical compound into a clinical candidate is a complex and challenging process. For this compound, several key hurdles must be addressed.

Table 2: Translational Research Challenges and Opportunities

ChallengeOpportunity
Pharmacokinetic Profile The compound's absorption, distribution, metabolism, and excretion (ADME) properties are unknown. Poor solubility or rapid metabolism could limit its bioavailability and efficacy.
Toxicity and Safety The potential for off-target effects and toxicity is a major concern. The presence of a bromophenyl group could lead to the formation of reactive metabolites.
Biomarker Development To move into clinical trials, it is often necessary to identify biomarkers that can predict patient response or monitor therapeutic efficacy.
Scalable Synthesis The ability to produce the compound in large quantities under Good Manufacturing Practice (GMP) conditions is a prerequisite for clinical trials.

Successfully navigating these challenges will be crucial for realizing the therapeutic potential of this compound and advancing it from a laboratory curiosity to a clinically relevant molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine with a formic acid derivative (e.g., trimethyl orthoformate), followed by sulfanyl group introduction through nucleophilic substitution. For example, 2-chloromethylbenzimidazole intermediates react with 3-bromothiophenol under basic conditions (e.g., K₂CO₃/DMF) . Microwave-assisted synthesis improves yield and reduces reaction time by enhancing regioselectivity, as demonstrated in Pd-catalyzed cross-coupling reactions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and stoichiometric ratios of reactants (1:1.2 for amine:thiol) .

Q. How is the molecular structure of benzimidazole derivatives characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : FT-IR identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, N-H bend at ~1,550 cm⁻¹). 1^1H/13^13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylsulfanyl protons at δ 2.5–3.0 ppm) .
  • X-ray crystallography : Single-crystal analysis reveals planar benzimidazole cores with intermolecular interactions (e.g., C-H···N hydrogen bonds, π-π stacking). For example, torsion angles between the benzimidazole and 3-bromophenyl groups range from 5–15°, influencing molecular packing .

Q. What in vitro biological activities have been reported for this compound, and how are assays designed?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC values against S. aureus: 8–32 µg/mL) . Anti-inflammatory assays measure COX-2 inhibition (IC₅₀: 10–50 µM) using ELISA kits, while cytotoxicity is tested on A549 lung cancer cells via MTT assay (24–48 hr exposure) . Assay validation includes positive controls (e.g., diclofenac for inflammation) and statistical normalization to β-actin in gene expression studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 1-/2-substitution vs. 5-/6-substitution altering electron density). Comparative SAR studies using isosteric replacements (e.g., Br vs. Cl at the 3-position) and DFT calculations (HOMO-LUMO energies) clarify electronic effects on activity . Meta-analyses of IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) identify tissue-specific responses .

Q. What strategies optimize substituent effects to enhance pharmacological properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO₂ at C6) improve anticancer activity by increasing electrophilicity (ΔE HOMO-LUMO = 4.2 eV) .
  • Hydrophobic substituents (e.g., -CF₃) enhance blood-brain barrier penetration (logP > 3.5) for CNS targets .
  • Steric effects are minimized by replacing bulky 4-methylphenyl groups with smaller moieties (e.g., -OCH₃), improving binding to Hedgehog pathway proteins .

Q. How do in vitro models inform in vivo testing for this compound?

  • Methodological Answer : A549 cell line data (IC₅₀: 12 µM) guide dosing in murine xenograft models (10–20 mg/kg/day, oral). Pharmacokinetic studies use LC-MS to monitor plasma half-life (~4–6 hr) and metabolite identification (e.g., sulfoxide derivatives) . Toxicity thresholds are established via histopathology of liver/kidney tissues post-28-day exposure .

Q. What novel drug delivery systems improve the bioavailability of benzimidazole derivatives?

  • Methodological Answer : Cubosomal hydrogels (lipid-based nanoparticles) enhance topical delivery for burn wounds, achieving sustained release (80% API release over 24 hr) . Polymeric micelles (PLGA-PEG) improve solubility (2.5-fold increase in aqueous media) and tumor targeting via EPR effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.